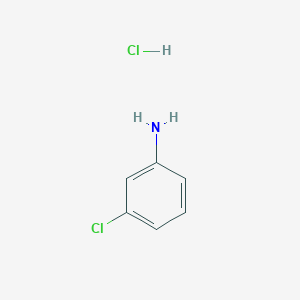

3-Chloroaniline hydrochloride

Vue d'ensemble

Description

3-Chloroaniline hydrochloride, also known as 3-Chloroanilinium chloride, is an organic compound with the chemical formula C6H6ClNCl. It is a white crystalline solid that is soluble in water and is widely used in the synthesis of pharmaceuticals, dyes, and other compounds. This compound has a strong odor and is toxic if inhaled or ingested.

Applications De Recherche Scientifique

Toxicology and Health Effects :

- 3-Chloroaniline hydrochloride has been studied for its nephrotoxic and hepatotoxic potentials. For example, in Fischer 344 rats, administration of this compound caused effects like oliguria, glucosuria, hematuria, and increased plasma ALT/GPT activity (Rankin et al., 1995).

- Toxicology and carcinogenesis studies in rats and mice have shown the potential carcinogenic activity of p-chloroaniline hydrochloride, a related compound, indicating possible similar risks with this compound (Chhabra, 1989).

Environmental Impact and Biodegradation :

- Chloroaniline-based compounds, including this compound, are significant contaminants in aquatic and terrestrial environments. Research shows that these compounds can be biologically dehalogenated under certain conditions, suggesting potential for bioremediation strategies (Kuhn & Suflita, 1989).

- Microbial degradation of chloroanilines in soil has been observed, indicating that specialized microorganisms can effectively remove these compounds from the environment (Brunsbach & Reineke, 1993).

Chemical Applications :

- Studies on the electropolymerization of 3-chloroaniline and the characterization of the obtained polymer films show its potential application in materials science (Sayyah et al., 2004).

- Chloroanilines, including 3-chloroaniline, have been used as corrosion inhibitors for metals like aluminium in acidic environments (Desai & Patel, 1972).

Analytical Applications :

- Fluorescence detection of chloroanilines in liquid chromatography using a post-column reaction with fluorescamine demonstrates the analytical application of this compound in detecting primary amines (Scholten et al., 1981).

Safety and Hazards

Mécanisme D'action

Target of Action

3-Chloroaniline hydrochloride is a chemical compound that primarily targets the endocrine system . The endocrine system is a network of glands and organs that produce, store, and secrete hormones. It regulates a wide range of body functions such as metabolism, growth and development, tissue function, and mood.

Mode of Action

It’s known that the compound interacts with its targets in the endocrine system, potentially causing changes in hormone production and regulation

Biochemical Pathways

Research suggests that the degradation of this compound likely occurs via a phenol monooxygenase followed by ortho-cleavage of the aromatic ring This process involves the breakdown of the compound, potentially affecting downstream biochemical pathways

Pharmacokinetics

It’s known that the compound is soluble in ethanol, ether, acid solution, and organic solvents, but insoluble in water This suggests that its bioavailability could be influenced by these properties

Result of Action

Given its primary target in the endocrine system, it’s likely that the compound could cause changes in hormone production and regulation, potentially leading to various physiological effects

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s degradation and resulting effects can be influenced by the presence of certain bacteria in wastewater treatment systems . Additionally, the compound’s solubility in various solvents suggests that its action and stability could be influenced by the chemical composition of its environment .

Analyse Biochimique

Biochemical Properties

3-Chloroaniline hydrochloride interacts with various enzymes and proteins in biochemical reactions . For instance, it has been found to enhance both biofilm formation and the biodegradation efficiency of 3-chloroaniline in Comamonas testosteroni . This suggests that this compound plays a significant role in biochemical reactions, particularly in the context of bioremediation processes .

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes . For example, it has been found to impact the microbial richness and diversity in activated sludge systems exposed to 3-chloroaniline . This suggests that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level . For example, it has been suggested that this compound degradation likely occurs via a phenol monooxygenase followed by ortho-cleavage of the aromatic ring . This indicates that this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound can change . For instance, it has been observed that the biofilm formation and chemical degradation by biofilm increased in the following intervals of incubation with the supply of fresh medium . This suggests that this compound has long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models .

Metabolic Pathways

This compound is involved in certain metabolic pathways . For example, it has been suggested that this compound degradation likely occurs via a phenol monooxygenase followed by ortho-cleavage of the aromatic ring . This suggests that this compound interacts with enzymes or cofactors in these pathways .

Propriétés

IUPAC Name |

(3-chlorophenyl)azanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN.ClH/c7-5-2-1-3-6(8)4-5;/h1-4H,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMGHWHCTRGZZOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)[NH3+].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141-85-5 | |

| Record name | Benzenamine, 3-chloro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

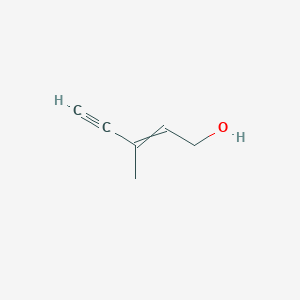

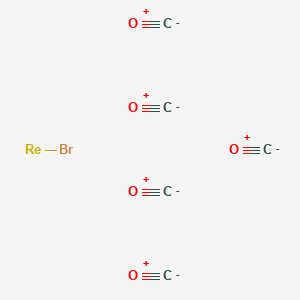

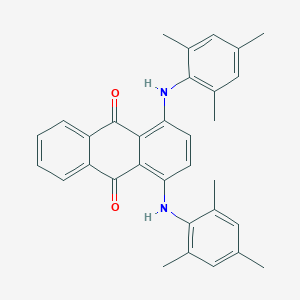

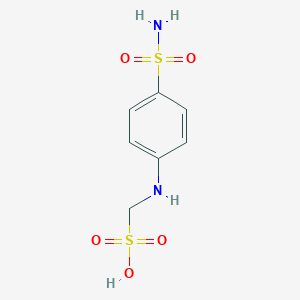

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10-[3-(Dimethylammonio)-2-methylpropyl]-2-(methylthio)-10H-phenothiazinium maleate](/img/structure/B86460.png)